
An In-Depth Technical Guide to THRX-195518

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: THRX-195518

Cat. No.: B1426059 Get Quote

Compound Identifier: THRX-195518 Molecular Formula: C35H42N4O5

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This document provides a comprehensive technical overview of THRX-195518, the

major and pharmacologically active metabolite of the long-acting muscarinic antagonist

(LAMA), Revefenacin. Revefenacin is indicated for the maintenance treatment of chronic

obstructive pulmonary disease (COPD).[1][2] THRX-195518 is formed primarily through the

hydrolysis of Revefenacin.[1][2][3] While it possesses a lower binding affinity for the M3

muscarinic receptor compared to its parent compound, its systemic exposure is significantly

higher, making its characterization critical for understanding the complete pharmacological and

safety profile of Revefenacin.[2][3][4] This guide details its metabolic generation,

pharmacokinetic profile, receptor pharmacology, and the experimental methods used for its

analysis.

Introduction and Background
THRX-195518 is the primary active metabolite of Revefenacin, a nebulized LAMA approved for

the treatment of COPD.[1][2][5] Revefenacin exerts its therapeutic effect by acting as a

competitive antagonist at muscarinic acetylcholine receptors (M1-M5), with a particular kinetic

selectivity for the M3 receptor subtype, leading to bronchodilation.[1] Following administration,

Revefenacin is rapidly metabolized, primarily via hydrolysis, to form THRX-195518.[1][2][3]

While Revefenacin is the targeted therapeutic agent, the systemic exposure to THRX-195518
is approximately 4- to 6-fold greater than that of the parent drug after inhaled administration in
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COPD patients.[3] Consequently, a thorough understanding of THRX-195518's properties is

essential for a complete assessment of Revefenacin's clinical pharmacology.

Metabolism and Pharmacokinetics
The primary metabolic pathway for Revefenacin is the hydrolysis of its primary amide to a

carboxylic acid, which results in the formation of THRX-195518.[3] This conversion occurs

rapidly, with the time to peak plasma concentration (Tmax) of the metabolite often coinciding

with that of Revefenacin, typically between 14 to 31 minutes post-nebulization.[3]

The metabolism is primarily mediated by enzymatic hydrolysis, with a minor role for cytochrome

P450 enzymes.[1][6] Both Revefenacin and THRX-195518 are eliminated predominantly

through the hepatobiliary and fecal routes, with negligible renal excretion.[2][4] The terminal

plasma elimination half-life for both the parent drug and THRX-195518 is long, ranging from 23

to 58 hours in patients with COPD.[3]

The following tables summarize key pharmacokinetic parameters for THRX-195518 following

inhaled administration of single doses of Revefenacin in healthy subjects.

Table 1: Plasma Pharmacokinetic Parameters of THRX-195518.[4]

Parameter Revefenacin 175 µg Dose Revefenacin 700 µg Dose

Cmax (ng/mL) Data not specified Data not specified

AUC (ng·h/mL) Data not specified Data not specified

Tmax (min) 15 15

Note: Specific Cmax and AUC values were not provided in the excerpted text, but it was noted

that exposure increased slightly more than dose-proportionally. Increasing the Revefenacin

dose 4-fold resulted in a 5.0- to 5.5-fold increase in THRX-195518 exposure.[6]

Table 2: Protein Binding and Elimination.
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Compound
Human Plasma Protein
Binding

Primary Route of
Elimination

Revefenacin 71%[3] Hepatic-biliary / Fecal[2][4]

THRX-195518 58%[3] Hepatic-biliary / Fecal[2][4]

Signaling Pathway and Mechanism of Action
THRX-195518, like its parent compound, is a muscarinic antagonist. It acts by competitively

inhibiting the binding of acetylcholine to muscarinic receptors, particularly the M3 subtype

located on airway smooth muscle. This antagonism prevents the downstream signaling

cascade that leads to calcium mobilization and smooth muscle contraction, thereby resulting in

bronchodilation.[1]

In vitro pharmacological studies have shown that THRX-195518 has a binding affinity for the

M3 receptor that is approximately 10-fold lower than that of Revefenacin.[2][4][5] Despite its

lower potency, its significantly higher systemic concentration necessitates its consideration in

the overall pharmacological effect. However, receptor occupancy analysis suggests that THRX-
195518's contribution to systemic pharmacology is minimal compared to Revefenacin after

inhaled administration.[2][4][5]
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Caption: Competitive antagonism of the M3 receptor by Revefenacin and THRX-195518,

blocking bronchoconstriction.

Experimental Protocols
The characterization of THRX-195518 involves several key experimental methodologies.

Objective: To determine the concentration-time profiles of Revefenacin and THRX-195518 in

plasma.

Methodology:

Sample Collection: Plasma samples are collected from subjects at predetermined time points

following the administration of Revefenacin.

Sample Preparation: Samples are processed, often involving protein precipitation or solid-

phase extraction, to isolate the analytes.

Quantification: Concentrations of Revefenacin and THRX-195518 are measured using

validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods.[7]

Data Analysis: The concentration-time data is analyzed using non-linear mixed-effects

modeling (e.g., population PK analysis) to determine key pharmacokinetic parameters such

as Cmax, AUC, and half-life.[7][8] A two-compartment model with first-order absorption and

elimination is often used for Revefenacin, with THRX-195518 parameters estimated

sequentially.[7][8]
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Caption: Standard workflow for the pharmacokinetic analysis of THRX-195518 from clinical

samples.

Objective: To determine the binding affinity of THRX-195518 for muscarinic receptors relative to

Revefenacin.
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Methodology:

Receptor Preparation: Membranes from cells expressing specific human muscarinic receptor

subtypes (e.g., hM3) are prepared.

Competitive Binding: The cell membranes are incubated with a radiolabeled ligand known to

bind to the receptor (e.g., [³H]-N-methylscopolamine).

Test Compound Addition: Increasing concentrations of the test compounds (Revefenacin and

THRX-195518) are added to displace the radioligand.

Measurement: The amount of bound radioactivity is measured after separating bound from

free radioligand (e.g., via filtration).

Data Analysis: The data are used to calculate the inhibition constant (Ki) or IC50 value for

each compound, providing a measure of binding affinity.

Conclusion
THRX-195518 is the principal and active metabolite of Revefenacin. Although it exhibits a lower

affinity for the M3 muscarinic receptor than its parent drug, its formation is rapid and its

systemic exposure is substantially higher. The comprehensive pharmacokinetic and

pharmacodynamic profiling of THRX-195518 is therefore indispensable for a complete

understanding of the clinical safety and efficacy of Revefenacin therapy in patients with COPD.

The analytical and modeling methodologies described herein represent the standard for

characterizing this important metabolite in drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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